Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, chloro, and ester functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-(4-bromophenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and amino groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to its analogs.
Biological Activity
Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is a compound within the pyrazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings and case studies to highlight the biological activity of this compound.
- Molecular Formula : C12H12ClN3O2
- Molecular Weight : 265.7 g/mol
- CAS Number : 14678-87-6
- Synonyms : 5-Amino-1-(4-chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated alongside other derivatives for its effectiveness against various pathogens.
In Vitro Studies
A comparative study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results highlighted:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Ethyl 5-amino-4-chloro... | 0.22 - 0.25 | Staphylococcus aureus |
Other Derivative | 0.30 - 0.35 | Escherichia coli |
Anticancer Activity
This compound has also shown potential as an anticancer agent. Various studies have explored its cytotoxic effects on different cancer cell lines.
Case Studies
-
Cytotoxicity against MCF7 and A549 Cell Lines :
- The compound exhibited IC50 values of approximately 12.50 µM against MCF7 (breast cancer) and 26 µM against A549 (lung cancer), demonstrating moderate cytotoxicity .
- In a study evaluating the growth inhibition across multiple cell lines, ethyl 5-amino derivatives showed significant effects, with GI50 values indicating effective inhibition of tumor cell proliferation.
- Mechanism of Action :
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Apoptosis induction |
A549 | 26.00 | G0-G1 phase arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.
Research Findings
Research indicates that compounds within the pyrazole class can inhibit inflammatory pathways, potentially through the modulation of cytokine production and suppression of NF-kB signaling pathways . This suggests a dual role in both preventing inflammation and combating associated diseases.
Properties
Molecular Formula |
C12H11Cl2N3O2 |
---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3 |
InChI Key |
KGIKMYOSQBBHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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